molecular formula C20H21FN2 B8522777 3-(4-Fluorophenyl)-5-methyl-1-(4-piperidyl)-1H-indole

3-(4-Fluorophenyl)-5-methyl-1-(4-piperidyl)-1H-indole

Cat. No. B8522777
M. Wt: 308.4 g/mol
InChI Key: BZZDBFKFQVEAMD-UHFFFAOYSA-N
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Patent
US05393761

Procedure details

A solution of ethyl bromoacetate in acetone was added during 15 min to a mixture of 3-(4-fluorophenyl)-5-methyl-l-(4-piperidyl)-1H-indole 3d (5.0 g), K2CO3 (2.5 g) and acetone (100 ml) at room temperature. After another 2 h the solvents were evaporated, water was added and the mixture was extracted with ethyl acetate (2×100 ml). The combined organic phases were washed with brine and dried (Na2SO4). Evaporation of the solvent afforded the crude methyl 4-[3-(4-fluorophenyl)-5-methyl-1H-indol-1-yl]1-piperidinacetate (6.0 g), which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH2:6]C)=[O:4].[F:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[C:23]3[C:18](=[CH:19][CH:20]=[C:21]([CH3:24])[CH:22]=3)[N:17]([CH:25]3[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]3)[CH:16]=2)=[CH:11][CH:10]=1.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[F:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[C:23]3[C:18](=[CH:19][CH:20]=[C:21]([CH3:24])[CH:22]=3)[N:17]([CH:25]3[CH2:30][CH2:29][N:28]([CH2:2][C:3]([O:5][CH3:6])=[O:4])[CH2:27][CH2:26]3)[CH:16]=2)=[CH:11][CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CN(C2=CC=C(C=C12)C)C1CCNCC1
Name
Quantity
2.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After another 2 h the solvents were evaporated
Duration
2 h
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (2×100 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CN(C2=CC=C(C=C12)C)C1CCN(CC1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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